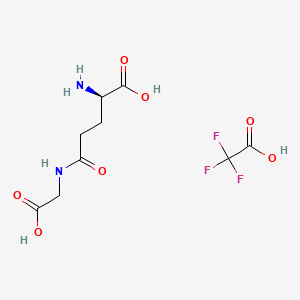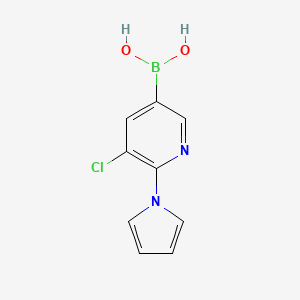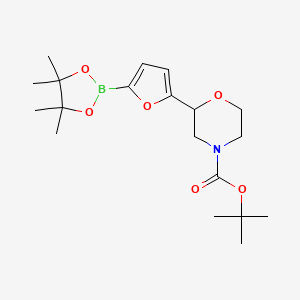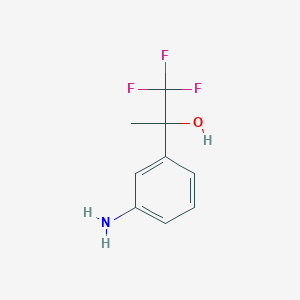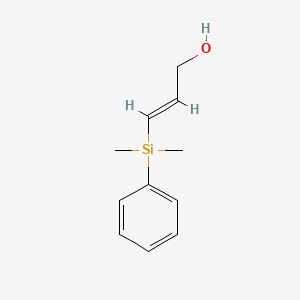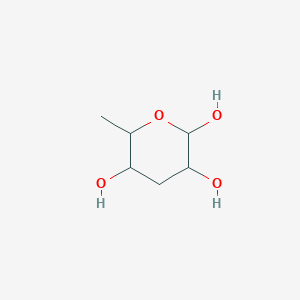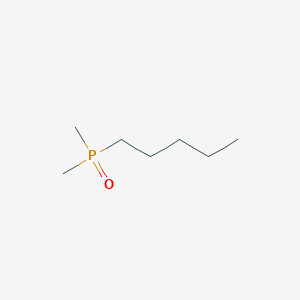
Phosphine oxide, dimethylpentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, dimethylpentyl-, is an organophosphorus compound characterized by the presence of a pentavalent phosphorus atom bonded to an oxygen atom and two methyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. One common method involves the reaction of chlorophosphines with water or alcohols. For example, dimethylpentylphosphine oxide can be prepared by the hydrolysis of chlorodimethylpentylphosphine:
Me2PCl+H2O→Me2P(O)H+HCl
Industrial Production Methods: In industrial settings, the production of phosphine oxides often involves the use of organometallic reagents such as Grignard reagents. The reaction of diethylphosphite with methylmagnesium bromide, followed by hydrolysis, is a common industrial method:
(C2H5O)2P(O)H+3CH3MgBr→(CH3)2P(O)MgBr+2MgBr(OC2H5)
(CH3)2P(O)MgBr+H2O→(CH3)2P(O)H+2MgBr(OH)
Analyse Des Réactions Chimiques
Types of Reactions: Phosphine oxide, dimethylpentyl-, undergoes various chemical reactions, including:
Oxidation: Phosphine oxides can be further oxidized to form phosphonic acids.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often using silanes or other reducing agents.
Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes, such as tetramethyldisiloxane (TMDS), are often used in the presence of catalysts like titanium isopropoxide.
Substitution: Reagents like alkyl halides and formaldehyde are used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides.
Applications De Recherche Scientifique
Phosphine oxide, dimethylpentyl-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of phosphine oxide, dimethylpentyl-, involves its ability to act as a ligand, forming complexes with various metal ions. This compound can stabilize reactive intermediates and facilitate catalytic reactions. The phosphoryl group (P=O) is highly polar, allowing it to interact with a wide range of molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Phosphine oxide, dimethylpentyl-, can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the pentyl group.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl and pentyl groups.
Phosphine sulfides: Similar in structure but contain sulfur instead of oxygen.
Uniqueness: Phosphine oxide, dimethylpentyl-, is unique due to its specific combination of methyl and pentyl groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
By understanding the synthesis, reactions, applications, and mechanisms of phosphine oxide, dimethylpentyl-, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
39763-51-4 |
|---|---|
Formule moléculaire |
C7H17OP |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-dimethylphosphorylpentane |
InChI |
InChI=1S/C7H17OP/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 |
Clé InChI |
GGOKCNIPSSHBDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
